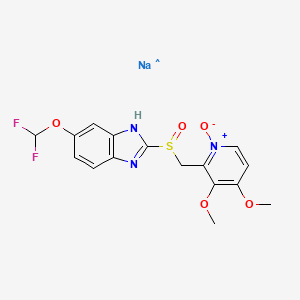

Pantoprazole N-Oxide Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pantoprazole N-Oxide Sodium Salt typically involves the oxidation of pantoprazole. Common oxidizing agents used in this process include hydrogen peroxide (H2O2), sodium perborate (NaBO3·4H2O), and m-chloroperoxybenzoic acid (MCPBA) . The reaction is usually carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and in situ monitoring of reaction parameters. The use of environmentally benign solvents and reagents is emphasized to minimize waste and reduce the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Pantoprazole N-Oxide Sodium Salt undergoes various chemical reactions, including:

Oxidation: Conversion of the sulfoxide group to sulfone.

Reduction: Reduction of the N-oxide group back to the parent amine.

Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate, MCPBA.

Reduction: Catalytic hydrogenation, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products

Oxidation: Pantoprazole sulfone.

Reduction: Pantoprazole.

Substitution: Various alkylated or acylated derivatives of pantoprazole.

Wissenschaftliche Forschungsanwendungen

Pantoprazole N-Oxide Sodium Salt has diverse applications in scientific research:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential effects on cellular oxidative stress and enzyme inhibition.

Medicine: Explored for its enhanced stability and bioavailability compared to pantoprazole.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Pantoprazole N-Oxide Sodium Salt exerts its effects by inhibiting the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated gastric acid secretion . The N-oxide group may enhance the compound’s stability and prolong its duration of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Omeprazole

- Esomeprazole

- Lansoprazole

- Rabeprazole

Uniqueness

Pantoprazole N-Oxide Sodium Salt is unique due to its N-oxide functional group, which may confer additional stability and potentially alter its pharmacokinetic properties compared to other proton pump inhibitors. This modification can lead to differences in bioavailability, duration of action, and overall efficacy .

Biologische Aktivität

Pantoprazole N-Oxide Sodium Salt is a derivative of pantoprazole, a proton pump inhibitor (PPI) widely used in the treatment of conditions associated with excessive gastric acid production, such as gastroesophageal reflux disease (GERD) and peptic ulcers. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, efficacy, safety profile, and relevant studies.

Pantoprazole N-Oxide functions primarily by inhibiting the gastric H+/K+ ATPase enzyme located in the parietal cells of the stomach. This inhibition effectively reduces gastric acid secretion. The active form of pantoprazole is a cyclic sulfenamide that binds covalently to cysteine residues on the ATPase, leading to prolonged suppression of acid production. The binding is irreversible, necessitating the synthesis of new ATPase molecules for acid secretion to resume .

Pharmacokinetics

- Absorption : Pantoprazole N-Oxide exhibits high bioavailability when administered intravenously or orally.

- Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes CYP2C19 and CYP3A4, producing various metabolites including pantoprazole N-oxide .

- Half-life : The plasma half-life is approximately 2 hours, with peak plasma concentrations occurring 2 to 3 hours post-administration .

Efficacy and Clinical Applications

This compound is indicated for various gastrointestinal disorders:

- Treatment of Gastric Ulcers : Effective in promoting healing and preventing recurrence.

- Management of GERD : Reduces symptoms such as heartburn and regurgitation.

- Helicobacter pylori Eradication : Used in combination therapies to eliminate H. pylori infections .

Comparative Efficacy

A comparative study showed that Pantoprazole N-Oxide has similar efficacy to other PPIs like omeprazole in reducing gastric acidity and healing ulcers. The following table summarizes the comparative effectiveness:

| Drug | Efficacy in Reducing Gastric Acidity | Duration of Action |

|---|---|---|

| Pantoprazole N-Oxide | High (similar to omeprazole) | >24 hours |

| Omeprazole | High | >24 hours |

| Lansoprazole | High | >24 hours |

Safety Profile

This compound is generally well tolerated. Common adverse effects reported include:

Long-term use has been associated with increased serum gastrin levels, which may lead to potential complications such as gastric hyperplasia or carcinoid tumors; however, these risks are still under investigation .

Case Studies

In a pivotal clinical trial involving over 13,000 patients treated with pantoprazole sodium, adverse reactions were mild and transient. A notable case study focused on a cohort receiving combination therapy for H. pylori eradication showed a significant reduction in ulcer recurrence rates when treated with pantoprazole alongside antibiotics compared to antibiotic treatment alone .

Impurities and Stability

Recent studies have identified several impurities associated with pantoprazole formulations under stress conditions:

- Pantoprazole N-Oxide : Formed under UV light exposure.

- Other impurities include sulfone derivatives and various N-oxides which may affect drug stability and efficacy .

The development of analytical methods such as HPLC has been crucial for monitoring these impurities and ensuring the quality of pharmaceutical formulations containing pantoprazole .

Eigenschaften

InChI |

InChI=1S/C16H15F2N3O5S.Na/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16;/h3-7,15H,8H2,1-2H3,(H,19,20); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEHEKMTBYCUCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279822-90-0 |

Source

|

| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279822-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.